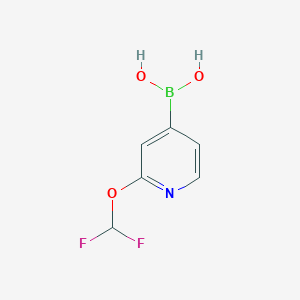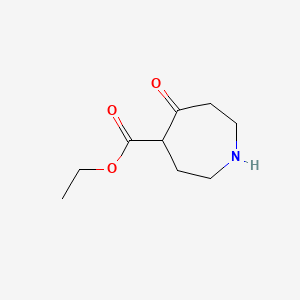
Ethyl 4-oxotetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxotetrahydrofuran-2-carboxylate: is an organic compound with the molecular formula C(7)H({10})O(_4) It is a derivative of tetrahydrofuran, featuring an ester functional group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Esterification of 4-oxotetrahydrofuran-2-carboxylic acid
Starting Material: 4-oxotetrahydrofuran-2-carboxylic acid.
Reagents: Ethanol and a catalytic amount of sulfuric acid.
Conditions: The reaction mixture is heated under reflux for several hours. The product is then purified by distillation or recrystallization.
-
Cyclization of 4-hydroxybutanoic acid derivatives
Starting Material: 4-hydroxybutanoic acid or its derivatives.
Reagents: Ethyl chloroformate and a base such as triethylamine.
Conditions: The reaction is carried out at room temperature, followed by cyclization under acidic conditions to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of ethyl 4-oxotetrahydrofuran-2-carboxylate typically involves the esterification route due to its simplicity and cost-effectiveness. Large-scale synthesis may use continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the ketone group can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often at low temperatures.
Products: Reduction of the ketone group yields the corresponding alcohol.
-
Substitution
Reagents: Various nucleophiles such as amines or alcohols.
Conditions: Typically performed in the presence of a base or acid catalyst.
Products: Substitution at the ester group can lead to the formation of amides or other esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Catalysts: Sulfuric acid, triethylamine.
Applications De Recherche Scientifique
Ethyl 4-oxotetrahydrofuran-2-carboxylate: is utilized in various fields of scientific research:
-
Organic Synthesis
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the preparation of heterocyclic compounds.
-
Pharmaceutical Research
- Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
- Studied for its biological activity and potential therapeutic applications.
-
Material Science
- Employed in the development of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 4-oxotetrahydrofuran-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxotetrahydrofuran-3-carboxylate: Similar structure but with the ketone group at a different position.
Methyl 4-oxotetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
- The position of the ketone group and the type of ester group (ethyl) in this compound confer unique reactivity and properties, making it distinct from its analogs. This uniqueness can influence its reactivity in synthetic applications and its potential biological activity.
Propriétés
IUPAC Name |
ethyl 4-oxooxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)6-3-5(8)4-11-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOEQDHFQTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8053780.png)
![2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B8053784.png)

![4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053799.png)





![7-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8053857.png)


![5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B8053874.png)
![Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8053881.png)
